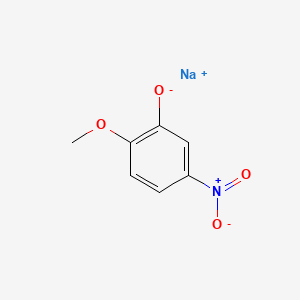

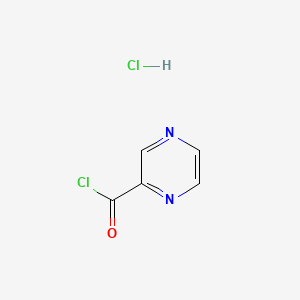

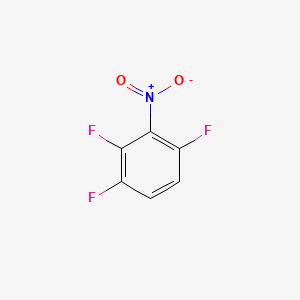

![molecular formula C12H16N2O3 B1305012 2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid CAS No. 84860-35-5](/img/structure/B1305012.png)

2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

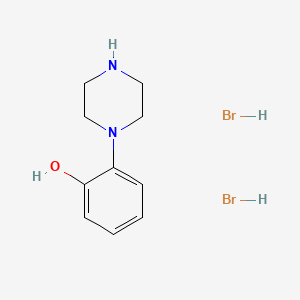

2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid, also known as 2-Anilinocarbonylamino-3-methylbutanoic acid (ACAMB), is an organic compound that is used in a variety of applications, such as in synthetic biology, biochemistry, and drug discovery. It is a derivative of aniline and isomeric with 3-methylbutanoic acid. ACAMB is a useful molecule as it can bind to other molecules with high affinity and specificity. This makes it a useful tool for studying protein-protein interactions and other biochemical processes.

Scientific Research Applications

Quantitation and Enantiomeric Ratios in Fermented Foods

Research by Matheis, Granvogl, and Schieberle (2016) explores the Ehrlich pathway, a metabolic route in which amino acids are converted into alcohols and acids by microbial enzymes. Their work on the enantiomeric distribution of 2-methylbutanal, 2-methylbutanol, and 2-methylbutanoic acid in fermented foods sheds light on the degradation mechanism of amino acids, which could be relevant to understanding the metabolic fate of 2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid derivatives in similar biochemical processes (Matheis, Granvogl, & Schieberle, 2016).

Metabolite Production in Microbial Cultures

Beck, Hansen, and Lauritsen (2002) identified new metabolites produced by Staphylococcus xylosus, including compounds derived from branched-chain amino acid catabolism. Their findings on the kinetics of aldehyde oxidation to carboxylic acids provide insights into the microbial metabolism that might also apply to the biotransformation of compounds related to this compound (Beck, Hansen, & Lauritsen, 2002).

Ru-Catalyzed Transformation of Amino Acids

Verduyckt, Coeck, and Vos (2017) discuss a Ru-catalyzed hydrogenation–decarbonylation process for converting amino acids to primary amines, offering a sustainable pathway for producing bio-based chemicals. This methodology, favoring low temperatures and avoiding CO2 production, might be applicable for synthesizing amines from this compound or its derivatives (Verduyckt, Coeck, & Vos, 2017).

Metabolic Shift in Microbial Fermentation

Serrazanetti et al. (2011) investigated the acid stress-mediated metabolic shift in Lactobacillus sanfranciscensis, leading to overproduction of 3-methylbutanoic and 2-methylbutanoic acids. This study reveals how acid stress influences the metabolic pathways, potentially relevant for the metabolic engineering of microorganisms to produce or metabolize this compound (Serrazanetti et al., 2011).

Synthesis and Resolution of GABA Analogues

Research by Duke et al. (2004) on the synthesis of GABA analogues offers insights into synthetic strategies that could be adapted for creating derivatives of this compound, potentially useful in neuroscience or pharmacology (Duke, Chebib, Hibbs, Mewett, & Johnston, 2004).

Properties

IUPAC Name |

3-methyl-2-(phenylcarbamoylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(2)10(11(15)16)14-12(17)13-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,15,16)(H2,13,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJAEFRNONKHQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387932 |

Source

|

| Record name | 2-[(anilinocarbonyl)amino]-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84860-35-5, 827612-15-7 |

Source

|

| Record name | 2-[(anilinocarbonyl)amino]-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-[(phenylcarbamoyl)amino]butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

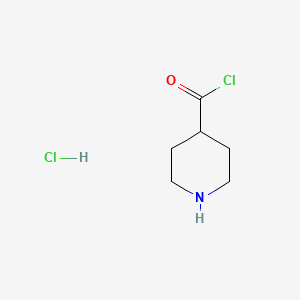

![2-[(Phenylmethyl)amino]ethanol hydrochloride](/img/structure/B1304939.png)